molecular formula C20H24N2 B1253295 2,9-Dibutyl-1,10-phenanthroline CAS No. 85575-93-5

2,9-Dibutyl-1,10-phenanthroline

Cat. No. B1253295
CAS RN: 85575-93-5
M. Wt: 292.4 g/mol
InChI Key: LSGGPELKXXFMGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,9-Dibutyl-1,10-phenanthroline involves the alkylation of 1,10-phenanthroline at the 2 and 9 positions with butyl groups. This modification significantly affects the compound's electronic and steric properties, making it a versatile ligand for metal ions. Various synthetic routes have been developed, including direct alkylation and the use of dibromides or dichlorides of 1,10-phenanthroline as intermediates. Notably, samarium-promoted coupling of 1,10-phenanthroline with carbonyl compounds has been used for the synthesis of new ligands, including 2,9-dibutyl derivatives, offering a pathway for creating a wide range of phenanthroline derivatives (Weitgenant et al., 2004).

Molecular Structure Analysis

The molecular structure of 2,9-Dibutyl-1,10-phenanthroline is characterized by the presence of butyl groups at the 2 and 9 positions of the phenanthroline ring system. This structural modification imparts distinct physical and chemical properties to the molecule, including changes in planarity and electronic distribution. Crystallography studies have revealed detailed insights into the molecule's conformation and interactions, highlighting the impact of substitution on its structural characteristics.

Chemical Reactions and Properties

2,9-Dibutyl-1,10-phenanthroline participates in various chemical reactions, leveraging its coordinating abilities. It has been employed as a ligand in the formation of metal complexes, demonstrating a high affinity for transition metals. The ligand's properties facilitate selective ion transport and sensing, particularly for alkali metal ions, with notable applications in ion-selective electrodes (ISEs) and fluorometry (Sugihara & Hiratani, 1996).

Scientific Research Applications

Ion Sensing and Selectivity

2,9-Dibutyl-1,10-phenanthroline has been utilized as an effective sensing agent for ion-selective electrodes (ISEs) and fluorometry, particularly for lithium ions. Studies have shown its excellent properties in detecting Li+ ions, demonstrating high selectivity and sensitivity in various applications (Sugihara & Hiratani, 1996).

Coordination with Rare Earth Metals

Research has explored the coordination of 2,9-dibutyl-1,10-phenanthroline derivatives with rare earth metals like Europium (Eu(III)). These studies have contributed valuable insights into the structural analysis and species determination of the complexes, facilitating advancements in the field of inorganic chemistry (Zhang et al., 2019).

Photocatalytic Applications

This compound has also been incorporated in the study of photocatalytic behavior, particularly in copper(I) complexes. These studies involve assessing the photophysical properties and theoretical calculations to understand the catalytic activities of these complexes, which have potential applications in various industrial processes (Cetin et al., 2017).

Chemosensing of Cations and Anions

1,10-Phenanthroline derivatives, including 2,9-dibutyl-1,10-phenanthroline, have been investigated for their ability to act as chemosensors for cations and anions. This is particularly important for environmental and biological systems, where the detection and measurement of specific analytes are critical (Alreja & Kaur, 2016).

Ligand Synthesis and Metal Complex Formation

There is a significant body of work dedicated to the synthesis of 2,9-dibutyl-1,10-phenanthroline and its role as a ligand in metal complex formation. These complexes are important in various fields, including catalysis and molecular recognition, due to their unique photophysical and redox properties (Guo et al., 2012).

Safety And Hazards

2,9-Dibutyl-1,10-phenanthroline may pose certain hazards. It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2,9-dibutyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGGPELKXXFMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538988
Record name 2,9-Dibutyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dibutyl-1,10-phenanthroline

CAS RN

85575-93-5
Record name 2,9-Dibutyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
O Green, BA Gandhi, JN Burstyn - Inorganic chemistry, 2009 - ACS Publications
The recently synthesized sterically constrained copper(I) complex [Cu(dtbp) 2 ] + (1), where dtbp is 2,9-di-tert-butyl-1,10-phenanthroline, exhibits unique photophysical and reactivity …
Number of citations: 82 pubs.acs.org
H Sugihara, K Hiratani - Coordination chemistry reviews, 1996 - Elsevier
A number of 1,10-phenanthroline derivatives such as 2,9-dialkyl phenanthroline derivatives, biscrown derivatives which include crown ether moieties via amide groups at the 2 and 9 …
Number of citations: 35 www.sciencedirect.com
W Yang, T Nakano - Chemical Communications, 2015 - pubs.rsc.org
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline …
Number of citations: 21 pubs.rsc.org
H Sugihara, T Okada, K Hiratani - Analytical sciences, 1993 - Springer
The preparation of 1,10-phenanthroline derivatives and 4 J-diphenyl-1,10-phenanthroline derivatives as neutral carriers for ion-selective electrodes and the properties of the title …
Number of citations: 39 link.springer.com
DB Moon, YS Choe - Molecular Crystals and Liquid Crystals, 2013 - Taylor & Francis
A new series of cationic heteroleptic iridium(III) complexes with phenanthroline based-ancillary ligands, namely, [Ir(ppy) 2 (dmphen)]PF 6, [Ir(ppy) 2 (dbphen)]PF 6 and [Ir(ppy) 2 (dpphen…
Number of citations: 9 www.tandfonline.com
Y Kwon, CD Sunesh, Y Choe - Optical Materials, 2015 - Elsevier
We report here two new cationic iridium(III) complexes with phenanthroline-based ancillary ligands, [Ir(dfppy) 2 (dibutyl-phen)]PF 6 (Complex 1) and [Ir(ppz) 2 (dibutyl-phen)]PF 6 (…
Number of citations: 12 www.sciencedirect.com
O Moudam, F Ajamaa, A Ekouaga, H Mamlouk, U Hahn… - 2007 - Wiley Online Library
A New Synthetic Route for the Preparation of 1,10‐Phenanthroline Derivatives - Moudam - 2007 - European Journal of Organic Chemistry - Wiley Online Library Skip to Article Content …
H Sugihara, T Okada, K Hiratani - Chemistry Letters, 1987 - journal.csj.jp
Much attention has been paid to the lithium ion-selective electrodes for environmental and biological applications. Several neut Page 1 CHEMISTRY LETTERS, pp. 2391-2392, 1987. (C…
Number of citations: 30 www.journal.csj.jp
S Ott, R Faust - Synthesis, 2005 - thieme-connect.com
2, 9-Disubstituted and 3, 8-disubstituted 1, 10-phenanthrolines have been converted to the respective 5, 6-diamines in three steps. The new heterocycles have been employed in …
Number of citations: 11 www.thieme-connect.com
AY Kovalevsky, M Gembicky, P Coppens - Inorganic chemistry, 2004 - ACS Publications
The 90K solid-state structures, room temperature absorption, and room temperature and 17 K emission spectra of seven different salts of [Cu(I)(bfp) 2 ] + (bfp = 2,9-bis(trifluoromethyl)-1,…
Number of citations: 51 pubs.acs.org

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